![molecular formula C14H8F6 B1605544 4,4'-Bis(trifluoromethyl)biphenyl CAS No. 581-80-6](/img/structure/B1605544.png)
4,4'-Bis(trifluoromethyl)biphenyl
Overview
Description
'4,4'-Bis(trifluoromethyl)biphenyl' is a chemical compound that belongs to the family of biphenyl derivatives. It is also known as 'BTFMB' and has a molecular formula of C14H8F6. This compound is widely used in scientific research due to its unique properties and applications.
Scientific Research Applications
Photocatalysis
This compound is used in Ir (III) complexes which are suitable for use in photocatalysis. Photocatalysis is a process where light energy is used to accelerate a photoreaction. This application is crucial in fields like environmental purification and the synthesis of fine chemicals .
Phosphorescent OLEDs
4,4’-Bis(trifluoromethyl)biphenyl: is also utilized in the production of phosphorescent Organic Light-Emitting Diodes (OLEDs) . These OLEDs are known for their high efficiency and are used in various display and lighting technologies .
Polyimide Resin Production
Due to its excellent thermal stability and chemical resistance, this compound finds extensive use in the production of Polyimide Resin . Polyimide resins are used in high-temperature resistant materials, electronics, and aerospace industries .
Organic Synthesis
It serves as a precursor in organic synthesis for preparing various organic compounds. Its unique structure allows for the creation of complex molecules used in pharmaceuticals and agrochemicals .
Optoelectronic Materials
The compound is involved in the preparation of semi-alicyclic transparent polyimide films for optocommunication applications . These materials are essential for creating components that transmit data using light, such as optical fibers .
Fluorinated Building Blocks
As a fluorinated diamine building block, it’s engaged in the synthesis of advanced materials that require the incorporation of fluorine atoms for enhanced properties like chemical resistance and thermal stability .
Mechanism of Action
Target of Action
It is known to be used as a ligand in ir (iii) complexes, which are suitable for use in photocatalysis and phosphorescent oleds .
Mode of Action
As a ligand in Ir (III) complexes, it likely interacts with these complexes to facilitate photocatalysis and enhance the performance of phosphorescent OLEDs .
Result of Action
It is known that fluorinated poly(aryl ether)s (fpaes) prepared from 4,4’-dihydroxy-2,2’-bis(trifluoromethyl)biphenyl exhibit excellent dielectric properties, good thermal stability, and hydrophobicity .
properties
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18,19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRQMPOQQZNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347790 | |
Record name | 4,4'-Bis(trifluoromethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(trifluoromethyl)biphenyl | |
CAS RN |
581-80-6 | |
Record name | 4,4'-Bis(trifluoromethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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